Afatinib (BIBW2992) is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [] This classification as an ErbB Family Blocker highlights its ability to bind covalently to the kinase domain of these receptors, effectively blocking their downstream signaling pathways. [] Afatinib has garnered significant interest in scientific research due to its implications in understanding and targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. []
Afatinib is a small molecule drug developed by Boehringer Ingelheim GmbH and received approval from the United States Food and Drug Administration on July 12, 2013. It is marketed under the trade name Gilotrif. The compound is classified as a 4-anilinoquinazoline derivative with an acrylamide warhead, specifically designed to irreversibly inhibit EGFR, human epidermal growth factor receptor 2 (HER2), and HER4 .
The synthesis of Afatinib involves several key steps that can be broadly categorized into the preparation of intermediates and the final formation of the active compound.
A notable method for synthesizing Afatinib dimaleate involves treating Afatinib with maleic acid in tetrahydrofuran under controlled conditions to yield a stable salt form .
Afatinib undergoes several chemical reactions during its synthesis:
During degradation studies, Afatinib has shown susceptibility to oxidative conditions, indicating potential pathways for degradation under certain environmental factors .
Afatinib functions as an irreversible inhibitor of EGFR by covalently binding to cysteine residues in the receptor's kinase domain. This binding inhibits downstream signaling pathways involved in cell proliferation and survival:
Research indicates that Afatinib effectively inhibits both wild-type EGFR and mutant forms associated with resistance to first-generation inhibitors .
Afatinib exhibits several notable physical and chemical properties:
The compound's stability profile is essential for its formulation in pharmaceutical preparations .
Afatinib is primarily used in oncology:
Afatinib (chemical name: N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is a 4-anilinoquinazoline derivative with a molecular weight of 718.12 g/mol (as the dimaleate salt). Its core quinazoline structure facilitates ATP-competitive binding to tyrosine kinases, while the dimaleate salt form significantly enhances aqueous solubility across physiological pH ranges (pH 1–7.5). This property is critical for oral bioavailability, as afatinib maintains high passive membrane permeability despite being a substrate for intestinal P-glycoprotein efflux transporters. The acrylamide group at the C4 position of the quinazoline scaffold enables covalent bond formation with target kinases [1] [4] [10].
Table 1: Physicochemical Properties of Afatinib
Property | Value/Characteristic |
---|---|
Chemical Class | 4-Anilinoquinazoline derivative |
Salt Form | Dimaleate |
Molecular Weight | 718.12 g/mol |
Solubility | High solubility across pH 1–7.5 |
Membrane Permeability | High (passive diffusion) |
Efflux Transport | P-glycoprotein substrate |
Afatinib contains a reactive acrylamide group that forms covalent bonds with specific cysteine residues in the kinase domains of ErbB family receptors. X-ray crystallography and mass spectrometry studies confirm that afatinib covalently binds to:
Afatinib inhibits tyrosine kinase autophosphorylation with half maximal effective concentration values in the low nanomolar range: epidermal growth factor receptor (0.5 nM), epidermal growth factor receptor-L858R (0.2 nM), human epidermal growth factor receptor 2 (14 nM), and human epidermal growth factor receptor 4 (1 nM). Its irreversible mechanism enables sustained suppression of kinase activity, particularly against epidermal growth factor receptor-L858R/T790M resistance mutations (half maximal effective concentration = 9 nM), against which first-generation inhibitors show minimal efficacy. The inhibition persists despite high intracellular adenosine triphosphate concentrations due to non-competitive kinetics [5] [9] [10].
Table 2: Kinase Inhibition Profile of Afatinib
Kinase Target | half maximal effective concentration (nM) | Key Mutation Sensitivity |
---|---|---|
epidermal growth factor receptor (wild-type) | 0.5 | N/A |
epidermal growth factor receptor-L858R | 0.2 | Sensitive |
epidermal growth factor receptor-L858R/T790M | 9 | Moderate resistance overcome |
human epidermal growth factor receptor 2 | 14 | Sensitive |
human epidermal growth factor receptor 4 | 1 | Sensitive |
Afatinib suppresses mammalian target of rapamycin complex 1 activity by activating the regulated in development and DNA damage responses 1-tuberous sclerosis complex 1 axis. This is mediated through reactive oxygen species generation, leading to:
Afatinib irreversibly inhibits signaling from all ErbB receptor homodimers and heterodimers (epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, human epidermal growth factor receptor 4). By covalently binding to kinase domains, it prevents transphosphorylation within dimer complexes, including human epidermal growth factor receptor 3—which lacks intrinsic kinase activity but signals via dimerization. This broad blockade disrupts downstream phosphatidylinositol-3 kinase–Akt and mitogen-activated kinase pathways more comprehensively than epidermal growth factor receptor-selective inhibitors. In epidermal growth factor receptor-mutant non-small cell lung cancer, this translates to sustained pathway suppression and delayed resistance development compared to first-generation epidermal growth factor receptor/human epidermal growth factor receptor inhibitors [1] [2] [5].
The 4-anilinoquinazoline scaffold is essential for adenosine triphosphate-competitive binding. Modifications to the C6 and C7 positions influence potency and kinase selectivity:
Table 3: Structure-Activity Relationship of Key Afatinib Analogs
Modification Site | Analog Structure | Epidermal growth factor receptor half maximal effective concentration (nM) | Cellular Activity vs. Afatinib |
---|---|---|---|
C6: Acrylamide | Afatinib | 1.6 | Reference |
C6: Cinnamamide (4-OMe) | Compound 10k | 3.6 | Superior vs. A549 cells |
C6: Cinnamamide (2,3,4-triOMe) | Compound 10e | 9.1 | Comparable vs. MCF-7 cells |
C7: Methyl substitution | Dacomitinib-like | >10 | Reduced vs. T790M mutants |
Afatinib exhibits time-dependent inhibition kinetics due to covalent bond formation. Key parameters include:
Afatinib’s covalent binding confers activity against epidermal growth factor receptor-T790M, though with reduced potency (9 nM vs. 0.2 nM for L858R). Molecular modeling reveals steric clash with methionine 790 partially obstructs the acrylamide-cysteine interaction. Newer analogs (e.g., methylpiperazine derivatives) designed to target BCR-ABL-T315I show improved hydrogen bonding with Asp381, suggesting similar strategies could enhance afatinib’s mutant selectivity. However, cysteine 797 mutations confer resistance by preventing covalent adduct formation, necessitating non-covalent inhibitors or combination approaches [5] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7